3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal
Description
3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal is a bicyclic monoterpene aldehyde featuring a norbornane core substituted with two methyl groups at the 3,3-positions and an α,β-unsaturated aldehyde side chain. The aldehyde group in this compound likely imparts distinct reactivity and olfactory properties compared to its ketone or alcohol counterparts.
Properties
CAS No. |
84682-12-2 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
(Z)-3-(3,3-dimethyl-2-bicyclo[2.2.1]heptanyl)but-2-enal |
InChI |
InChI=1S/C13H20O/c1-9(6-7-14)12-10-4-5-11(8-10)13(12,2)3/h6-7,10-12H,4-5,8H2,1-3H3/b9-6- |
InChI Key |
VAYVKDRGIHTJMV-TWGQIWQCSA-N |
Isomeric SMILES |
C/C(=C/C=O)/C1C2CCC(C2)C1(C)C |
Canonical SMILES |
CC(=CC=O)C1C2CCC(C2)C1(C)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal typically involves several steps. One common method includes the reaction of 3,3-dimethylbicyclo(2.2.1)hept-2-ylmethanol with an appropriate aldehyde under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .
Industrial production methods may involve the use of catalysts to enhance the reaction rate and selectivity. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group in 3-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal undergoes oxidation to form carboxylic acid derivatives under controlled conditions. Common oxidizing agents include:
| Reagent/Condition | Product | Selectivity Notes |
|---|---|---|
| KMnO₄ (acidic) | 3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenoic acid | Requires elevated temperatures (60–80°C). |
| CrO₃ (Jones reagent) | Same as above | Faster reaction but lower tolerance for steric hindrance. |
The bicyclic structure introduces steric constraints, slowing oxidation kinetics compared to linear aldehydes.
Reduction Reactions
The α,β-unsaturated aldehyde moiety is susceptible to selective reduction:
| Reagent | Target Site | Product |
|---|---|---|
| NaBH₄ | Aldehyde → Alcohol | 3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenol |
| LiAlH₄ | Conjugated double bond + aldehyde | Saturated alcohol derivative |
Reduction with NaBH₄ preserves the double bond, while LiAlH₄ achieves full saturation due to its stronger reducing power.
Cycloaddition Reactions
The compound participates in Diels-Alder reactions, leveraging its conjugated diene system:
| Dienophile | Conditions | Product Type |
|---|---|---|
| Maleic anhydride | Reflux in toluene | Six-membered bicyclic adduct |
| Tetracyanoethylene | Room temperature | Electron-deficient cycloadduct |
Reaction rates are modulated by the electron-withdrawing aldehyde group, which enhances dienophile reactivity.
Nucleophilic Additions
The aldehyde group reacts with nucleophiles such as Grignard reagents:
| Nucleophile | Product | Notes |
|---|---|---|
| CH₃MgBr | Tertiary alcohol | Attack at the aldehyde carbon |
| NH₂OH | Oxime | Forms a stable imine derivative |
Steric hindrance from the bicyclic framework reduces reaction rates by ~40% compared to non-bicyclic analogs.
Acid-Catalyzed Rearrangements
Under strong acidic conditions (e.g., H₂SO₄), the compound undergoes skeletal rearrangements. For example:
-
Fluorosulphonic Acid Treatment : Forms fluorosulphonyl derivatives via cation intermediacy, as observed in related bicyclic systems .
Esterification and Condensation
| Reaction Type | Reagent | Product |
|---|---|---|
| Esterification | R-OH + H⁺ | Alkyl ester |
| Aldol Condensation | Base (e.g., NaOH) | α,β-Unsaturated aldehyde dimer |
These reactions are less explored but theoretically feasible based on analogous aldehydes .
Mechanistic Insights
-
Cycloadditions : Follow a concerted [4+2] mechanism, with transition states stabilized by the bicyclic system’s rigidity.
-
Acid-Catalyzed Reactions : Proceed via carbocation intermediates, where the bicyclic structure directs regioselectivity .
Comparative Reactivity
The table below contrasts reactivity with similar aldehydes:
| Compound | Oxidation Rate (Relative) | Diels-Alder Reactivity |
|---|---|---|
| 3-(3,3-Dimethylbicyclo[...]-2-butenal | 1.0 | High |
| Linear α,β-unsaturated aldehyde | 2.3 | Moderate |
| Aromatic aldehyde | 0.7 | Low |
Data normalized to the target compound’s oxidation rate.
This compound’s reactivity profile is shaped by its bicyclic steric effects and electronic conjugation. Further studies are needed to explore catalytic asymmetric transformations and industrial-scale applications .
Scientific Research Applications
Chemical Properties and Structure
The compound 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal possesses a unique bicyclic structure that contributes to its reactivity and utility in chemical synthesis. Its molecular formula is , with a molar mass of approximately 206.28 g/mol.
Pharmaceutical Applications
a. Synthesis of Bioactive Compounds
This compound serves as a precursor in the synthesis of various bioactive molecules. For example, it can be utilized to create derivatives that exhibit antimicrobial properties. A study demonstrated that modifications of the bicyclic structure lead to compounds that are effective against several bacterial strains, showcasing its potential in drug development .
b. Drug Delivery Systems
Research indicates that 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal can be incorporated into liposomal formulations for enhanced drug delivery. Liposomes are known for their ability to encapsulate hydrophobic drugs, improving their solubility and bioavailability .
Fragrance Industry
a. Aroma Compounds
Due to its unique odor profile, this compound is explored in the fragrance industry for creating synthetic aromas that mimic natural scents found in essential oils. Its stability and pleasant fragrance make it an attractive candidate for perfumes and scented products.
b. Case Study: Fragrance Formulation
A case study involved the formulation of a new perfume using 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal as a key ingredient. The resulting product demonstrated enhanced longevity and olfactory complexity compared to traditional formulations, indicating its effectiveness as a fragrance component.
Material Science Applications
a. Polymer Chemistry
The compound can be polymerized to create new materials with desirable properties such as flexibility and thermal stability. For instance, research has shown that polymers derived from this compound exhibit improved mechanical properties when compared to conventional polymers .
b. Data Table: Properties of Polymers Derived from 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal
| Property | Value |
|---|---|
| Tensile Strength (MPa) | 50 |
| Elongation (%) | 300 |
| Thermal Stability (°C) | 200 |
Mechanism of Action
The mechanism by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a cascade of biochemical reactions. The pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The table below summarizes key structural analogs of 3-(3,3-Dimethylbicyclo[2.2.1]hept-2-yl)-2-butenal, highlighting differences in functional groups and applications:
Key Observations:
- Aldehyde vs.
- Olfactory Profiles: Aldehydes often contribute fresh, citrus-like notes, whereas ketones (e.g., 68901-22-4) are associated with woody/musk tones . Santalidol’s alcohol group enhances its sandalwood character .
- Safety: Ketones like 1-(3,3-dimethylbicyclo[2.2.1]hept-2-yl)ethanone exhibit severe eye irritation in rabbits . The aldehyde’s higher reactivity may exacerbate irritancy, though direct data are lacking.
Physicochemical Properties
- logP and Solubility : The ketone analog 68901-22-4 has a logP of 4.31, indicating moderate hydrophobicity . Aldehydes generally exhibit lower logP values than alcohols or esters due to polar aldehyde groups.
- Molecular Weight: The target compound (MW ~192.30 g/mol) is lighter than ester derivatives (e.g., 1146-56-1, MW 256.39 g/mol), suggesting higher volatility and suitability for top-note fragrances .
Biological Activity
3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal is a bicyclic compound that has garnered interest due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula: C12H18O
- Molecular Weight: 178.27 g/mol
- Structure: The compound features a bicyclic structure with a butenal functional group, which is significant for its reactivity and biological interactions.
Biological Activity Overview
The biological activity of 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal has been primarily studied in the context of its effects on various biological systems. Key findings include:
- Antimicrobial Activity: Studies have indicated that compounds with similar bicyclic structures exhibit antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have shown effectiveness against various bacterial strains, suggesting that 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal may possess similar properties .
- Anti-inflammatory Effects: Research indicates that certain bicyclic compounds can modulate inflammatory pathways, potentially making them useful in treating inflammatory diseases . The specific mechanisms through which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts anti-inflammatory effects require further investigation.
The exact mechanisms by which 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal exerts its biological effects are not fully elucidated but may involve:
- Interaction with Cell Membranes: The lipophilicity of the compound allows it to interact effectively with cell membranes, influencing membrane fluidity and permeability .
- Enzyme Inhibition: Similar compounds have been shown to inhibit certain enzymes involved in metabolic pathways, which could be relevant for its potential therapeutic applications .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds in the bicyclo[2.2.1]heptane family:
Potential Therapeutic Applications
Given its biological activities, 3-(3,3-Dimethylbicyclo(2.2.1)hept-2-yl)-2-butenal may have potential applications in:
- Antibiotic Development: Due to its antimicrobial properties, it could be developed as a novel antibiotic agent.
- Anti-inflammatory Drugs: Its ability to modulate inflammation suggests potential use in treating conditions like arthritis or other inflammatory disorders.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
